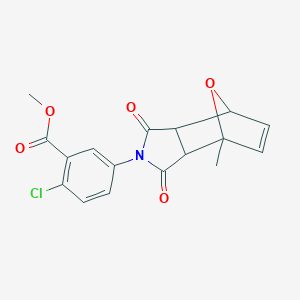![molecular formula C32H29ClN4O4S B421884 4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE](/img/structure/B421884.png)
4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound that features a benzenesulfonyl group, a chlorinated methylphenyl group, and a dimethyl-substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and the chlorinated methylphenyl amine. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound used as a starting material in the synthesis.
Chlorinated Methylphenyl Amines: Similar in structure but lacking the sulfonyl group.
Dimethyl-substituted Amines: Share the dimethylamine functional group but differ in other structural aspects.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H29ClN4O4S |
|---|---|
Molecular Weight |
601.1g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C32H29ClN4O4S/c1-22-14-19-26(33)20-29(22)36(42(40,41)28-12-8-5-9-13-28)21-24-15-17-25(18-16-24)31(38)34-30-23(2)35(3)37(32(30)39)27-10-6-4-7-11-27/h4-20H,21H2,1-3H3,(H,34,38) |
InChI Key |
RJTQCJPFLXIECJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421801.png)
![ethyl 5-(4-chlorophenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421803.png)
![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421805.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421808.png)
![ETHYL (2Z)-2-[2-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421809.png)
![ETHYL (2Z)-2-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421811.png)
![ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421812.png)
![4-[1,7-Bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoic acid](/img/structure/B421814.png)
![1,7-Bis(4-chlorophenyl)-4-[2-chloro-5-(trifluoromethyl)phenyl]-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421816.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421819.png)
![4-[1,7-Bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B421820.png)
![Methyl 5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoate](/img/structure/B421822.png)

![1,4,7-Tris(4-chlorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421824.png)
